molecular formula C21H33NO3 B1195086 RO 4-1284 CAS No. 303-75-3

RO 4-1284

Cat. No.: B1195086
CAS No.: 303-75-3
M. Wt: 347.5 g/mol
InChI Key: TUNMGCULOKMBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

RO 4-1284, also known as Ro-4-1284 or 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for transporting monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .

Mode of Action

This compound acts as a reversible inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamines into synaptic vesicles, thereby disrupting the storage of these neurotransmitters . This leads to a decrease in the release of these neurotransmitters into the synaptic cleft during neurotransmission .

Biochemical Pathways

The inhibition of VMAT2 by this compound affects the monoaminergic system in the brain, particularly the dopaminergic and serotonergic pathways . This results in a decrease in the levels of dopamine and serotonin in the synaptic cleft, thereby reducing the signaling in these pathways .

Result of Action

The action of this compound leads to a depletion of monoamines in the brain, particularly dopamine and serotonin . This can result in various neurological effects, such as a deterioration of learning, decrease in locomotion, and intense hypothermia . Electron microscopical studies have shown the reversible action of this compound on norepinephrine and serotonin with respect to the granulated vesicles of the ventromedial hypothalamus and the pineal body of the rat .

Biochemical Analysis

Biochemical Properties

2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- plays a significant role in biochemical reactions, particularly as a proposed catecholamine depletor . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with catecholamine biosynthetic enzymes, leading to a reduction in catecholamine levels. This interaction is crucial for understanding its potential therapeutic applications, especially in neurological disorders where catecholamine levels are dysregulated.

Cellular Effects

The effects of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By depleting catecholamines, it affects neurotransmitter levels, which in turn modulate various signaling pathways. This compound has been observed to alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes involved in catecholamine synthesis, leading to decreased levels of these neurotransmitters. Additionally, it may activate certain pathways that promote the degradation of catecholamines. These molecular interactions are critical for its role as a catecholamine depletor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro and in vivo has been associated with sustained catecholamine depletion and altered cellular functions .

Dosage Effects in Animal Models

The effects of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- vary with different dosages in animal models. At lower doses, it effectively depletes catecholamines without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse effects, including neurotoxicity and altered behavior. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- is involved in several metabolic pathways, particularly those related to catecholamine metabolism. It interacts with enzymes such as tyrosine hydroxylase and dopamine β-hydroxylase, which are key players in catecholamine biosynthesis. By inhibiting these enzymes, it reduces the levels of catecholamines, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

The synthesis of RO 4-1284 involves several steps, starting from the appropriate benzoquinolizine precursor. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

RO 4-1284 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RO 4-1284 has a wide range of applications in scientific research:

Comparison with Similar Compounds

RO 4-1284 is unique in its reversible inhibition of VMAT2, which distinguishes it from other similar compounds such as reserpine. Reserpine is an irreversible inhibitor, leading to a more prolonged depletion of neurotransmitters. Other similar compounds include tetrabenazine and valbenazine, which also target VMAT2 but have different pharmacokinetic profiles and clinical applications .

Properties

IUPAC Name

2-ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNMGCULOKMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952665
Record name 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-75-3
Record name 2-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 4-1284
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,2,3,4,5,6,7-hexahydrobenzo[a]chinolizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RO-4-1284
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S3M5M720
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO 4-1284
Reactant of Route 2
Reactant of Route 2
RO 4-1284
Reactant of Route 3
RO 4-1284
Reactant of Route 4
RO 4-1284
Reactant of Route 5
RO 4-1284
Reactant of Route 6
RO 4-1284
Customer
Q & A

Q1: What is the primary mechanism of action of RO 4-1284?

A1: this compound acts by disrupting the storage of monoamines, particularly serotonin, norepinephrine, and dopamine, within neuronal vesicles. [] This is achieved through a reserpine-like mechanism, leading to depletion of these neurotransmitters in the synaptic cleft. [, ]

Q2: How does this compound affect serotonin levels in the brain?

A2: this compound significantly reduces serotonin levels in the brain. [, ] Studies show a decrease in both endogenous serotonin and labeled serotonin derived from its precursors. [] This depletion is attributed to this compound's ability to impair the storage of serotonin within neuronal vesicles. []

Q3: What are the behavioral effects observed after this compound administration?

A3: Administration of this compound elicits a reserpine-like syndrome, characterized by sedation, ptosis, hypothermia, and reduced locomotor activity in animal models. [, , ] These effects are primarily attributed to the depletion of monoamines, particularly serotonin and norepinephrine, in the brain. [, ]

Q4: How does this compound affect audiogenic seizures in rats?

A4: Research suggests that this compound intensifies audiogenic seizures in rats. [] This effect is primarily attributed to the depletion of norepinephrine in the brain. [] Interestingly, while this compound also depletes dopamine, evidence suggests that norepinephrine plays a more significant role in modulating audiogenic seizure activity. []

Q5: How does this compound impact norepinephrine release during nerve stimulation?

A5: this compound has been shown to increase the nerve stimulation-mediated overflow of norepinephrine and its metabolites. [] This effect is particularly pronounced in the presence of pargyline, a monoamine oxidase inhibitor. [] This suggests that this compound might enhance the exocytotic release of norepinephrine. []

Q6: What is the role of this compound in studying ponto-geniculo-occipital (PGO) waves?

A6: this compound has been instrumental in investigating the neurochemical mechanisms underlying PGO wave activity. By depleting monoamines, particularly norepinephrine and serotonin, this compound induces PGO waves in cats. [, , ] This model allows researchers to explore the roles of different neurotransmitter systems in modulating PGO wave generation. [, ]

Q7: Does this compound affect prostaglandin synthetase activity?

A7: While this compound has demonstrated effects on various neurotransmitter systems, research suggests that it does not significantly inhibit prostaglandin synthetase activity. [] This finding implies that inhibition of this enzyme is not a primary mechanism underlying the pharmacological effects of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.